molecular formula C18H14FN5O2S B607279 EHT 1610

EHT 1610

Katalognummer: B607279
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: RYBNARZBIXTFJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von EHT 1610 beinhaltet einen mehrstufigen Prozess, der von 5-Nitro-anthranilinitril ausgeht. Der Schlüsselzwischenprodukt, 6-Aminobenzo[d]thiazol-2,7-dicarbonitril, wird in sechs Schritten erhalten. Die endgültige Verbindung, Methyl 9-(2-Fluor-4-methoxyphenylamino)thiazolo[5,4-f]chinazolin-2-carbimidat, wird durch die folgenden Schritte synthetisiert :

  • Boc2O, DMAP, Et3N, CH2Cl2, Raumtemperatur, 4 Stunden.
  • HCO2NH4, Pd/C, EtOH, 85°C, 0,5 Stunden.
  • Br2, AcOH, CH2Cl2, Raumtemperatur, 2,5 Stunden.
  • Appel-Salz, Py, CH2Cl2, Raumtemperatur, 4 Stunden.
  • AcOH, 118°C, 2 Stunden.
  • CuI, Py, 130°C, 20 Minuten.
  • DMFDMA, DMF, 70°C, 2 Minuten, 86% Ausbeute.
  • 2-Fluor-4-methoxyanilin, AcOH, 118°C, 5 Minuten, 85% Ausbeute.
  • NaOMe (0,5 M in MeOH), MeOH, 65°C, 0,5 Stunden, 82% Ausbeute .

Biologische Aktivität

EHT 1610 is a selective small-molecule inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as acute lymphoblastic leukemia (ALL). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

This compound functions primarily through the inhibition of DYRK1A, a kinase that plays a crucial role in various cellular processes including cell cycle regulation and apoptosis. The inhibition of DYRK1A by this compound has been shown to result in significant biological effects:

  • Cell Cycle Regulation : Treatment with this compound alters the cell cycle distribution in B-cell acute lymphoblastic leukemia (B-ALL) cell lines, leading to a reduction in cells in the G0 phase and an accumulation in the S-G2-M phases. This suggests that this compound promotes cell cycle progression by inhibiting DYRK1A activity .
  • Phosphorylation Changes : The compound induces dephosphorylation of cyclin D3 at Thr283, which is critical for cell cycle progression. This effect was confirmed through phosphoproteomic studies, revealing changes in the phosphorylation status of numerous proteins involved in cell cycle regulation .
  • FOXO1 Stability : this compound treatment increases the nuclear localization and stability of FOXO1, a transcription factor involved in B lymphopoiesis. This stabilization occurs independently of the PI3K/AKT signaling pathway, indicating a unique regulatory mechanism through DYRK1A inhibition .

Biological Activity and Efficacy

This compound has demonstrated potent biological activity across various studies, particularly in the context of ALL:

  • In Vitro Studies : this compound exhibits dose-dependent cytotoxic effects on B-ALL cell lines and primary human pediatric ALL samples. Notably, it effectively induces apoptosis in cells resistant to conventional therapies such as cytarabine .
  • Synergistic Effects : The compound shows synergistic activity when combined with other chemotherapeutic agents, enhancing therapeutic efficacy against leukemic cells, especially those with trisomy 21 or hyperdiploid status .

Case Studies and Research Findings

Several studies have explored the impact of this compound on different cellular models:

Study FocusFindings
B-ALL Cell Lines This compound reduced cell viability significantly; synergistic effects observed with standard therapies .
Phosphoproteomic Analysis Identified multiple substrates affected by DYRK1A inhibition, providing insights into pathways regulated by this compound .
FOXO1 Dynamics Increased nuclear FOXO1 levels correlated with enhanced transcriptional activity relevant to B-cell development .

Eigenschaften

IUPAC Name

methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBNARZBIXTFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EHT 1610
Reactant of Route 2
Reactant of Route 2
EHT 1610
Reactant of Route 3
Reactant of Route 3
EHT 1610
Reactant of Route 4
Reactant of Route 4
EHT 1610
Reactant of Route 5
EHT 1610
Reactant of Route 6
EHT 1610

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.